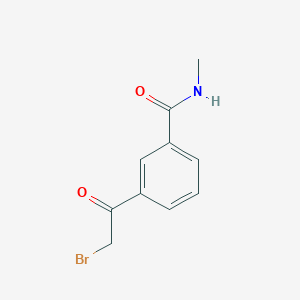
3-(bromoacetyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(bromoacetyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
3-(Bromoacetyl)-N-methylbenzamide serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its bromine atom enhances electrophilicity, facilitating nucleophilic substitutions that lead to diverse derivatives.
- Synthesis of Coumarin Derivatives : The compound is utilized in synthesizing halogenated coumarins, which are known for their biological activities such as antimicrobial and anticancer properties. For instance, reactions involving 3-(bromoacetyl)coumarin derivatives have been reported to yield significant antiproliferative agents .
- Formation of Benzamide Analogues : The compound can be reacted with amines to form various benzamide analogues, which have shown promising activity against different biological targets, including enzymes and receptors involved in cancer progression and inflammation .
The biological applications of this compound are notable in several therapeutic areas:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit potent anticancer activity. For example, certain benzamide derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : Compounds derived from this compound have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Studies indicate that some derivatives possess significant antibacterial activity comparable to established antibiotics .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, modifications to the structure have led to enhanced inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory responses.
Case Study 1: Anticancer Potential
A study explored the anticancer potential of a series of 3-(bromoacetyl)benzamide derivatives. The most active compound demonstrated an IC50 value of 4.12 µM against various cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 7.69 µM) .
Case Study 2: Antimicrobial Activity
In a screening assay, several halogenated coumarins derived from this compound were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Salmonella typhi, indicating strong antibacterial properties .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for various derivatives | Used in synthesizing bioactive compounds |
| Anticancer Activity | Induces apoptosis in cancer cells | IC50 values as low as 4.12 µM |
| Antimicrobial Properties | Effective against multiple bacterial strains | MIC values around 5.19 µM |
| Enzyme Inhibition | Inhibits cyclooxygenase enzymes | Enhanced potency noted with structural modifications |
Propiedades
Fórmula molecular |
C10H10BrNO2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)-N-methylbenzamide |
InChI |
InChI=1S/C10H10BrNO2/c1-12-10(14)8-4-2-3-7(5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
Clave InChI |
QESHSUBLZGWJIW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC(=C1)C(=O)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














